(R)-2-Amino-2-(oxetan-3-YL)acetic acid
Description
(R)-2-Amino-2-(oxetan-3-yl)acetic acid is a non-proteinogenic amino acid characterized by a chiral α-carbon center (R-configuration) and an oxetane ring substituent. Its molecular formula is C₅H₉NO₃ (molecular weight: 131.13 g/mol), and it is commercially available for research purposes under CAS number 394653-43-1 . The oxetane ring, a four-membered oxygen-containing heterocycle, imparts unique physicochemical properties, including increased metabolic stability and solubility compared to larger ring systems .
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-(oxetan-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQBFQWTJJLVRW-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CO1)[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound belongs to a class of α-amino acids with cyclic substituents. Key analogs include:
Table 1: Structural Comparison of (R)-2-Amino-2-(oxetan-3-yl)acetic Acid and Analogs
| Compound Name | Substituent Group | Ring Structure | Molecular Formula | Key Features |
|---|---|---|---|---|
| This compound | Oxetane (4-membered oxygen ring) | Oxetane | C₅H₉NO₃ | High ring strain; metabolic stability |
| Ibotenic acid | 3-Hydroxyisoxazole | Isoxazole (5-membered) | C₅H₆N₂O₄ | GABA receptor agonist; psychoactive |
| (S)-2-Amino-2-(oxetan-3-yl)acetic acid | Oxetane | Oxetane | C₅H₉NO₃ | S-enantiomer; distinct stereoselectivity |
| 2-Amino-2-(oxan-3-yl)acetic acid HCl | Oxane (tetrahydrofuran) | Oxane (5-membered) | C₇H₁₄ClNO₃ | Reduced ring strain; higher lipophilicity |
| (R)-2-Amino-2-phenylacetic acid | Phenyl | N/A | C₈H₉NO₂ | Aromatic substituent; enhanced π-π interactions |
Key Observations :
- Stereochemistry : The S-enantiomer (CAS 394653-46-4) may exhibit different biological activity due to chiral recognition in target binding .
- Functional Group Impact : Replacement of oxetane with isoxazole (ibotenic acid) or phenyl groups alters electronic properties and target selectivity. For example, ibotenic acid's isoxazole moiety enables GABA receptor agonism, leading to psychoactive effects .
Pharmacological and Biochemical Profiles
Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)
- Activity: Potent agonist at ionotropic glutamate and GABA receptors, causing neuroexcitatory effects .
- Applications : Used in neuroscience research to model neurodegenerative diseases.
Dichlorobenzyl-Substituted Analogs ()
- Activity: Inhibitors of collagenase with IC₅₀ values in the nanomolar range.
- Structural Insight : Docking studies reveal hydrogen bonding with Gln215 and π-π interactions with Tyr201, suggesting similar binding modes despite substituent variations .
(R)-2-Amino-2-phenylacetic Acid
- Applications : Aromatic analogs are precursors in β-lactam antibiotic synthesis (e.g., penicillins and cephalosporins) .
The absence of aromatic rings may reduce off-target interactions, making it advantageous for CNS-targeted therapies.
Solubility and Stability
- The target compound is soluble in polar solvents (e.g., DMF) and stable at room temperature .
- In contrast, 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid () exhibits acute oral toxicity (H302) and irritancy (H315, H319), highlighting the impact of functional groups on safety .
Stereochemical Considerations
- The S-enantiomer (CAS 394653-46-4) is marketed separately, suggesting enantiomer-specific applications in asymmetric synthesis or chiral drug development .
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